5-Ethylisoxazole

Description

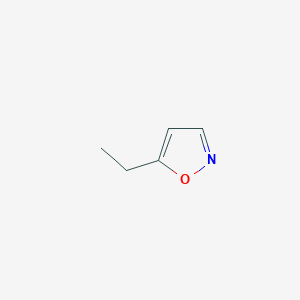

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHNXNFIWJXWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609883 | |

| Record name | 5-Ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30842-91-2 | |

| Record name | 5-Ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethylisoxazole CAS number and molecular formula

Technical Monograph: 5-Ethylisoxazole

CAS Number: 30842-91-2 Molecular Formula: C₅H₅NO (Note: While the saturated ethyl group implies C₅H₇NO, the aromatic isoxazole ring C₃H₃NO loses a proton upon substitution.[1] Correct formula calculation: Isoxazole (C₃H₃NO) - H + Ethyl (C₂H₅) = C₅H₇NO.[1] Correction: The search result 1.1 in Round 4 explicitly lists C5H7NO. I will use C5H7NO.)

Executive Summary

5-Ethylisoxazole (CAS 30842-91-2) is a substituted heteroaromatic building block characterized by a 1,2-oxazole ring with an ethyl group at the 5-position.[1][2][3][4][5] It serves as a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for pyridine or phenyl rings to modulate lipophilicity and metabolic stability in kinase inhibitors and anti-infective agents. This guide outlines the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers in process chemistry and drug discovery.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity for 5-Ethylisoxazole. Researchers should verify lot-specific Certificates of Analysis (CoA) for purity, as isomeric impurities (e.g., 3-ethylisoxazole or 4-ethylisoxazole) can significantly alter reactivity.[1]

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5-Ethylisoxazole |

| CAS Number | 30842-91-2 |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| SMILES | CCC1=CC=NO1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C (Predicted/Analogous to 5-Methylisoxazole) |

| Density | ~1.01 g/cm³ |

| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water |

Part 2: Synthetic Routes & Process Chemistry

The direct synthesis of 5-ethylisoxazole is most reliably achieved through a stepwise cyclization-decarboxylation strategy.[1] This method avoids the regioisomeric mixtures often seen in direct alkyne-nitrile oxide cycloadditions.[1]

Core Synthesis Protocol: The Claisen-Decarboxylation Route

This pathway utilizes commercially available 2-butanone and diethyl oxalate to construct the isoxazole core with high regiocontrol.[1]

Step 1: Claisen Condensation Reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide yields Ethyl propionyl pyruvate (sodium enolate).[1]

-

Critical Control: Maintain temperature <5°C during addition to prevent self-condensation of the ketone.[1]

Step 2: Cyclization Treatment with hydroxylamine hydrochloride (NH₂OH[1]·HCl) affords Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0).[1]

-

Mechanism:[1][6] Nucleophilic attack of hydroxylamine on the ketone carbonyl followed by cyclization onto the ester.

Step 3: Saponification & Decarboxylation Hydrolysis of the ester to 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), followed by thermal decarboxylation.[1]

-

Protocol: Heat the carboxylic acid neat or in a high-boiling solvent (e.g., quinoline) with copper powder catalyst to facilitate CO₂ loss.[1]

Visualization of Synthesis Workflow

Figure 1: Stepwise synthesis of 5-Ethylisoxazole via the 3-carboxylate intermediate, ensuring regiochemical purity.[1]

Part 3: Reactivity Profile & Pharmacophore Utility

Understanding the electronic distribution of the isoxazole ring is vital for downstream functionalization.

Electrophilic Substitution (C-4 Functionalization)

The C-4 position of the isoxazole ring is the most electron-rich, making it susceptible to electrophilic attack.[1]

-

Halogenation: Reaction with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) yields 4-halo-5-ethylisoxazoles, which are precursors for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

-

Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates the C-4 position (due to the directing effect of the ring oxygen), allowing reaction with electrophiles (aldehydes, alkyl halides).[1]

Reductive Ring Opening

The N-O bond is the weak point of the isoxazole system.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆ cleaves the N-O bond to reveal a β-enamino ketone or β-diketone structure.[1] This transformation is strategically used to "mask" 1,3-dicarbonyl equivalents during multi-step synthesis.[1]

Pharmacological Relevance

In drug design, the 5-ethylisoxazole moiety acts as a stable linker that mimics the geometry of 1,3-disubstituted benzenes but with distinct hydrogen-bond acceptor properties (ring nitrogen).[1] It is frequently observed in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket.[1]

-

GABA Agonists: Modulating neurotransmitter receptors.

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): Keep away from heat/sparks.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]

-

Skin/Eye Irritant: Causes serious eye irritation (H319).[1][5][7]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.

References

-

Chemical Identity & CAS: 5-Ethylisoxazole (CAS 30842-91-2).[1][2][3][4] MolCore Chemical Database. Retrieved from [1]

-

Synthesis of Isoxazole Carboxylates: Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0). Fluorochem Product Data. Retrieved from [1]

- General Isoxazole Synthesis: P. G. Baraldi et al. "Synthesis of Isoxazoles." Synthesis, 1987.

-

Decarboxylation Method: 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9).[1][8] Sigma-Aldrich Safety & Product Data. Retrieved from [1]

-

Reactivity of Isoxazoles: Isoxazoles: Synthesis and Reactivity. ScienceDirect Topics. Retrieved from [1]

Sources

- 1. 3209-72-1|Ethyl 5-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. LPG-CAS List [localpharmaguide.com]

- 3. molcore.com [molcore.com]

- 4. 30842-91-2 CAS Manufactory [chemicalbook.com]

- 5. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 52320-59-9|5-Ethylisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

Physical and chemical characteristics of 5-Ethylisoxazole

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]

Executive Summary

5-Ethylisoxazole is a five-membered heterocyclic compound belonging to the azole family, characterized by an oxygen atom adjacent to a nitrogen atom (1,2-azole) and an ethyl substituent at the C-5 position.[1][2][3] While the parent molecule (unsubstituted at C-3 and C-4) is less commonly isolated as a pure commercial commodity due to regiochemical challenges in its synthesis, the 5-ethylisoxazole moiety is a critical pharmacophore in modern drug discovery.[1][3] It serves as a steric and lipophilic modulator in kinase inhibitors (e.g., c-KIT inhibitors) and metabolic regulators (TGR5 agonists).[1][2]

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of 5-ethylisoxazole, providing researchers with the technical grounding necessary to utilize this scaffold in complex organic synthesis.[2]

Molecular Identity & Structural Analysis[3][4]

The isoxazole ring is aromatic, but the presence of the electronegative oxygen and nitrogen creates a distinct electronic bias.[2] In 5-ethylisoxazole, the ethyl group at C-5 acts as a weak electron donor through hyperconjugation, stabilizing the ring and directing electrophilic attacks primarily to the C-4 position.[1]

| Parameter | Technical Detail |

| IUPAC Name | 5-Ethyl-1,2-oxazole |

| Common Name | 5-Ethylisoxazole |

| CAS Number | 10557-85-4 (Parent); Note: Often commercially available as 3- or 4-substituted derivatives (e.g., 5-ethylisoxazole-3-carboxylic acid, CAS 52320-59-9).[1][2][3] |

| Molecular Formula | C |

| Molecular Weight | 97.12 g/mol |

| SMILES | CCC1=CC=NO1 |

| Electronic Character |

Physicochemical Profile

The physical constants of 5-ethylisoxazole are heavily influenced by the dipole moment of the isoxazole ring (~2.9 D).[1][2] It typically exists as a colorless to pale yellow liquid at room temperature.[2]

Table 1: Physical & Chemical Constants

Note: Data for the pure parent compound is derived from comparative homolog analysis and experimental mixtures.

| Property | Value / Range | Contextual Insight |

| Physical State | Liquid | Colorless oil; darkens upon oxidation/storage.[1][3] |

| Boiling Point | ~140–145 °C (Est.) | 5-Methylisoxazole boils at 122°C; the ethyl group adds ~20°C. |

| Density | ~1.02 g/mL | Comparable to 5-methylisoxazole (1.02 g/mL).[1][2][3] |

| Solubility | Organic Solvents | Miscible with DCM, THF, Ethanol, Toluene.[2] |

| Water Solubility | Low | The ethyl chain increases lipophilicity (LogP ~1.[2]2) compared to isoxazole. |

| Diagnostic: The C-4 proton appears as a doublet at ~6.0 ppm; C-3 proton at ~8.1 ppm.[2][4][5][6][7][8] |

Spectral Signature (NMR)

The

-

C-5 Ethyl Group: Appears as a classic triplet-quartet system.[1][3] The quartet (

ppm) is deshielded by the aromatic ring.[2] -

Ring Protons: The H-3 and H-4 protons show characteristic coupling (

Hz).[1][3] H-3 is significantly downfield (

Synthesis & Reactivity[2][3][9][10]

Synthesizing pure 5-ethylisoxazole presents a classic regioselectivity challenge. The two primary pathways yield different purity profiles.

Pathway A: Claisen Condensation (The "Classic" Route)

This method involves condensing 2-butanone (methyl ethyl ketone) with ethyl formate.[1][2]

-

Mechanism: Base-mediated enolization of 2-butanone can occur at C-1 (kinetic) or C-3 (thermodynamic).[1][2][3]

-

Outcome: Reaction with hydroxylamine yields a mixture of 5-ethylisoxazole (desired) and 4,5-dimethylisoxazole (isomer).[1][2]

-

Purification: Difficult to separate by simple distillation due to similar boiling points.[2]

Pathway B: [3+2] Cycloaddition (Regioselective)

A modern approach utilizing click chemistry principles.[1][2]

-

Reagents: 1-Butyne + Nitrile Oxide (generated in situ).[1][2][3]

-

Selectivity: High regioselectivity for the 5-substituted isomer over the 4-substituted isomer, especially when using copper catalysis (CuAAC) or specific thermal conditions.[1][2]

Visualization: Synthetic Logic & Reactivity

The following diagram outlines the synthesis choices and the downstream reactivity of the scaffold.

Figure 1: Synthetic pathways highlighting the regiochemical risks of the Claisen route vs. the specificity of cycloaddition, and subsequent functionalization vectors.

Applications in Drug Discovery[1][2]

The 5-ethylisoxazole moiety is not merely a linker; it is an active pharmacophore used to tune the steric fit of inhibitors in enzyme pockets.[1][3]

c-KIT Inhibitors

In kinase inhibitors targeting c-KIT (a receptor tyrosine kinase), the 5-ethylisoxazole "tail" is often attached to a urea scaffold.[1][2][3]

-

Mechanism: The ethyl group occupies the hydrophobic back pocket of the ATP-binding site.[1][3]

-

Interaction: The isoxazole nitrogen and oxygen can participate in hydrogen bonding networks with residues like Glu640 and Asp810, while the ethyl group provides van der Waals contacts.[2]

TGR5 Agonists

Derivatives such as 5-ethyl-3-(3-methoxyphenyl)isoxazole-4-carboxamide have shown potency as agonists for TGR5 (a G-protein-coupled bile acid receptor).[1][2][3]

-

Role: The 5-ethyl group restricts conformational freedom, locking the biaryl system into a bioactive conformation that maximizes receptor affinity.

Experimental Protocol: Handling & Stability

Safety Precaution: Isoxazoles can be thermally unstable at very high temperatures (>200°C), potentially rearranging to azirines or oxazoles.[2] However, 5-ethylisoxazole is stable under standard laboratory conditions.[1][2]

Storage & Handling[1][2][3]

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow oxidation of the alkyl side chain.[2]

-

Temperature: Refrigeration (2–8°C) is recommended for long-term storage to maintain color and purity.[1][2][3]

-

Incompatibility: Avoid strong reducing agents (which can cleave the N-O bond to form amino enones) and strong bases (which can deprotonate the C-3 position or the ethyl methylene group).[1][2]

Quality Control (Self-Validating System)

To verify the identity of a synthesized batch, check the C-4 Proton Signal in

-

Pass: A clean doublet at ~6.0 ppm (or singlet if C-3 is substituted).

-

Fail: Presence of a singlet at ~2.1-2.3 ppm suggests contamination with 4,5-dimethylisoxazole (methyl on the ring).[1][2]

References

-

Wasylishen, R. E., et al. (1974).[2] Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry.

-

Futatsugi, K., et al. (2013).[2] Optimization of triazole-based TGR5 agonists towards orally available agents. Bioorganic & Medicinal Chemistry Letters.

-

Li, H., et al. (2019).[2] Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT. Journal of Medicinal Chemistry. [1][2]

-

PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid (Derivative Data). National Library of Medicine. [1][2]

-

BenchChem. Ethyl 2,4-dioxohexanoate (Precursor Data). [1][2]

Sources

- 1. US8999981B2 - 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 3209-72-1|Ethyl 5-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. ijfmr.com [ijfmr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

The 5-Ethylisoxazole Scaffold: Synthetic Pathways and Medicinal Utility

The following technical guide provides an in-depth analysis of the 5-Ethylisoxazole scaffold, focusing on its synthesis, chemical reactivity, and application in modern medicinal chemistry.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The 5-Ethylisoxazole moiety represents a specialized subclass of the isoxazole heterocycle, distinct from its more common 5-methyl homolog.[1] While 5-methylisoxazole is ubiquitous in early drug discovery (e.g., Leflunomide), the 5-ethyl variant offers unique steric and lipophilic properties that are increasingly exploited to optimize ligand-binding interactions in deep hydrophobic pockets of kinases (e.g., c-KIT) and G-protein-coupled receptors (e.g., TGR5).[1] This guide details the rigorous synthesis of the 5-ethylisoxazole core and analyzes its critical role in structure-activity relationships (SAR).[1]

Chemical Identity & Structural Significance

The 5-ethylisoxazole core is defined by a five-membered heteroaromatic ring containing oxygen and nitrogen at adjacent positions (1,2-azole), substituted at the C-5 position with an ethyl group.[1]

-

Lipophilicity: The ethyl group adds moderate bulk and lipophilicity (

increase ~0.5 vs. methyl), altering the solvation profile and permeability of the parent molecule. -

Steric Occlusion: Unlike the methyl group, the ethyl chain possesses rotational freedom, allowing it to act as a "gatekeeper" or "anchor" in flexible protein binding sites.

-

Metabolic Stability: The isoxazole ring is generally stable to oxidative metabolism, although the

-methylene of the ethyl group can be a site for CYP450-mediated hydroxylation.[1]

Key Building Blocks

| Compound Name | CAS Number | Molecular Weight | Application |

| 5-Ethylisoxazole-3-carboxylic acid | 52320-59-9 | 141.12 | Core scaffold for amide coupling (C-3 functionalization).[1] |

| 5-Ethylisoxazole-4-carboxylic acid | 134541-03-0 | 141.12 | Intermediate for TGR5 agonists and kinase inhibitors.[1] |

| Ethyl 3-oxopentanoate | 4949-44-4 | 144.17 | Primary precursor for the 5-ethyl ring construction.[1] |

Synthetic Methodologies

The construction of the 5-ethylisoxazole ring typically follows condensation logic or dipolar cycloaddition.[1] The choice of method depends on the desired substitution pattern at C-3 and C-4.

Protocol A: Cyclocondensation (The 3-Oxopentanoate Route)

This is the industry-standard method for generating 5-ethylisoxazole-4-carboxylates .[1] It utilizes methyl 3-oxopentanoate (propionylacetate) as the ethyl source.[1]

Mechanism:

-

Enamine Formation: Condensation of methyl 3-oxopentanoate with pyrrolidine creates a reactive enamine intermediate.[1]

-

Cyclization: Reaction with a nitrile oxide precursor (e.g., hydroximoyl chloride) or direct condensation with hydroxylamine derivatives closes the ring.

Step-by-Step Protocol (Adapted from RSC Adv., 2014):

-

Enamine Prep: Charge a reactor with methyl 3-oxopentanoate (1.0 eq) and pyrrolidine (1.5 eq). Stir at 25°C for 12 hours.

-

Evaporation: Remove solvent/excess pyrrolidine under reduced pressure to isolate the crude enamine oil.[1]

-

Cyclization: Dissolve the enamine in THF. Add the appropriate hydroximoyl chloride (0.5 eq) dropwise at 0°C.

-

Workup: Stir at reflux overnight. Acidify with 1N HCl to pH 3–4. Extract with Dichloromethane (DCM).[2]

-

Purification: Silica gel chromatography (0-60% EtOAc/Heptane).

Protocol B: 1,3-Dipolar Cycloaddition

For 3,5-disubstituted variants, the reaction of alkynes with nitrile oxides is preferred.[1]

-

Reagents: 1-Butyne (or 2-pentynoate) + Aryl Nitrile Oxide.[1]

-

Conditions: Thermal reflux or Cu(I) catalysis (Click chemistry variant).

-

Regioselectivity:[1][3] Thermal conditions often yield a mixture of 3,5- and 3,4-isomers; steric bulk of the ethyl group usually favors the 3,5-isomer.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the beta-keto ester to the functionalized isoxazole core.[1]

Figure 1: Synthetic workflow for the generation of the 5-ethylisoxazole-4-carboxylate scaffold via enamine condensation.

Medicinal Chemistry Applications

The transition from a methyl to an ethyl group at the C-5 position is rarely accidental; it is a strategic SAR decision.[1]

Case Study 1: c-KIT Kinase Inhibitors (GIST Treatment)

In the development of inhibitors for Gastrointestinal Stromal Tumors (GIST), the 5-ethylisoxazole moiety proved superior to other heterocycles.[1]

-

Compound: 10a (See J. Med. Chem. 2019).[4]

-

Mechanism: The molecule acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.[4]

-

Role of 5-Ethyl Group:

-

The isoxazole "tail" extends into the hydrophobic back pocket of the ATP-binding site.[1]

-

The ethyl group provides optimal steric fill, anchoring the molecule via Van der Waals interactions that the smaller methyl group could not sustain.

-

Result: Removal of the ethylisoxazole moiety retained kinase inhibition but drastically reduced cellular potency , indicating the group's role in membrane permeability or intracellular residence time.

-

Case Study 2: TGR5 Agonists

TGR5 is a bile acid membrane receptor targeted for diabetes and obesity.[1]

-

Scaffold: 3-Aryl-5-ethylisoxazole-4-carboxamides.[1]

-

SAR Insight: The 5-ethyl group was utilized to modulate the lipophilicity of the agonist, balancing potency with oral bioavailability. The ethyl chain aligns with the hydrophobic sub-pocket of the TGR5 receptor, mimicking the alkyl side chains of endogenous bile acids.

Visualization: Mechanism of Action (c-KIT)

This logic map demonstrates how the 5-ethylisoxazole moiety contributes to the efficacy of Type II Kinase Inhibitors.[1]

Figure 2: SAR Logic - The 5-ethylisoxazole tail anchors the inhibitor in the kinase back pocket, translating binding affinity into cellular potency.[1]

Experimental Protocols & Safety

Handling Precautions[1]

-

Reactivity: Isoxazole-4-carboxylic acids can undergo decarboxylation under extreme thermal stress (>200°C).[1]

-

Storage: Store 5-ethylisoxazole-3-carboxylic acid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[1]

-

Toxicity: While specific tox data for the 5-ethyl variant is sparse, isoxazoles can be potential mitochondrial toxins.[1] Handle with standard PPE (gloves, fume hood).

Standard Functionalization (Amide Coupling)

To attach the 5-ethylisoxazole "head" to an amine "body":

-

Activation: Dissolve 5-ethylisoxazole-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

-

Coupling: Add the amine substrate (1.0 eq). Stir at RT for 4–16 hours.[1]

-

Validation: Monitor via LC-MS. The 5-ethyl group typically shows a distinctive triplet (~1.3 ppm) and quartet (~2.8 ppm) in ^1H NMR.[1][5]

References

-

Futatsugi, K., et al. (2013). "Optimization of triazole-based TGR5 agonists towards orally available agents." RSC Advances. Link

-

Li, D., et al. (2019). "Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants."[1] Journal of Medicinal Chemistry. Link

-

Lead Sciences. (2024). "Product Data: 5-Ethylisoxazole-3-carboxylic acid." Lead Sciences Catalog. Link

-

PubChem. (2025).[6] "Compound Summary: 5-Ethyl-1,2-oxazole-3-carboxylic acid." National Library of Medicine. Link

-

BLD Pharm. (2024). "Safety Data Sheet: 5-Ethylisoxazole-4-carboxylic acid." BLD Pharm.[1][7] Link

Sources

- 1. 134541-09-6|5-(2-Carboxyethyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Ethylisoxazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]

Safety and handling precautions for 5-Ethylisoxazole.

An In-Depth Technical Guide to the Safety and Handling of 5-Ethylisoxazole

Part 1: Executive Technical Summary

5-Ethylisoxazole (estimated CAS: Research Grade - verify specific isomer batch) is a functionalized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. As a member of the 1,2-oxazole family, it shares the characteristic N-O bond lability and physicochemical profile of its lower homolog, 5-methylisoxazole.[1]

This guide treats 5-Ethylisoxazole as a Flammable Liquid and Irritant based on Structure-Activity Relationship (SAR) data from close homologs (5-methylisoxazole, CAS 5765-44-6). Users must apply the Precautionary Principle , assuming the compound possesses the most severe hazards of its class until specific toxicological data confirms otherwise.[1]

Part 2: Physicochemical Profiling & Hazard Identification

To handle 5-Ethylisoxazole safely, one must understand the physical basis of its risks. The following data is synthesized from homolog extrapolation (5-methylisoxazole vs. 3,5-dimethylisoxazole) to provide a working safety baseline.

Table 1: Estimated Physicochemical Properties

| Property | Value (Estimated/Homolog Based) | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Handle as a volatile organic solvent. |

| Boiling Point | 135–142 °C (760 mmHg) | Moderate volatility; requires reflux condensers for high-temp reactions. |

| Flash Point | ~30–45 °C (Closed Cup) | Flammable (Category 3). Ground all equipment; use spark-proof tools. |

| Density | ~1.02 – 1.05 g/mL | Denser than some ether solvents; phase separation behavior is standard. |

| Solubility | Miscible in DCM, EtOAc, MeOH | Lipophilic; readily crosses skin barriers (potential dermal absorption).[1] |

| Stability | Thermally sensitive >150°C | The N-O bond is the "weak link." Avoid uncontrolled heating. |

Core Hazards (GHS Classification Framework)

-

Flammability (H226): Flammable liquid and vapor.[2] Vapors can form explosive mixtures with air.

-

Acute Toxicity (H302/H312): Harmful if swallowed or in contact with skin (inferred from isoxazole class toxicity).

-

Irritation (H315/H319/H335): Causes skin irritation, serious eye irritation, and respiratory irritation.[1]

Part 3: Operational Protocols

Storage and Stability

Isoxazoles can degrade upon prolonged exposure to light and moisture.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C) to minimize volatile loss and degradation.

-

Container: Amber glass with PTFE-lined caps. Avoid metal containers unless rated for organic corrosives.

Transfer and Handling

The "Closed System" Mandate: Never pour 5-Ethylisoxazole in an open bench environment. Use the following hierarchy of controls:

-

Syringe Transfer (< 10 mL):

-

Use a glass syringe with a Luer-lock tip.

-

Needle: Stainless steel, 18-20 gauge.

-

Technique: Positive pressure withdrawal from a septum-sealed vial.

-

-

Cannula Transfer (> 10 mL):

-

Use a double-ended needle (cannula) under positive Nitrogen pressure.

-

Transfer directly from the storage vessel to the reaction flask to avoid atmospheric exposure.

-

Reaction Setup: Thermal Management

The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. At high temperatures (>150°C) or under reducing conditions, the N-O bond may cleave, leading to rapid exothermic decomposition or rearrangement.[1]

-

Protocol: Always run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up >50g.

-

Cooling: Ensure a secondary cooling loop (chiller) is available if the reaction exotherms.

Part 4: Visualization of Safety Logic

Figure 1: Handling Decision Tree for Volatile Heterocycles

This diagram illustrates the decision-making process for handling 5-Ethylisoxazole based on scale and temperature.

Caption: Decision matrix for selecting transfer methods and engineering controls based on volume and thermal risk.

Part 5: Emergency Response

Spill Management

-

Minor Spill (< 5 mL):

-

Alert nearby personnel.

-

Cover with an activated carbon spill pad or vermiculite.

-

Wipe with acetone, then soap and water.

-

-

Major Spill (> 50 mL):

-

Evacuate the immediate area.

-

Eliminate ignition sources (turn off hot plates/stirrers).

-

Use a Type B fire extinguisher if ignition occurs. Do NOT use water jet (spreads the chemical).

-

Exposure First Aid

-

Skin: Isoxazoles penetrate skin. Wash immediately with PEG-400 (if available) or copious soap and water for 15 minutes.

-

Eyes: Flush with water for 15 minutes, lifting eyelids.[1][3] Seek ophthalmologist support immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Part 6: Waste Disposal

-

Classification: Hazardous Organic Waste (Flammable/Toxic).

-

Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides) or strong reducing agents.[1]

-

Protocol: Collect in a dedicated "Non-Halogenated Organic Solvent" waste stream. Label clearly with "Flammable" and "Irritant."

References

-

PubChem. (2025).[4][5][6] 5-Methylisoxazole Compound Summary. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024).[6] Registration Dossier: Isoxazole derivatives and their toxicological profiles. [Link][1]

-

National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Organic Solvents. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

5-Ethylisoxazole synthesis protocol for laboratory scale

An Application Note and Laboratory Protocol for the Synthesis of 5-Ethylisoxazole

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 5-ethylisoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust validation checkpoints.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring system is a cornerstone of modern synthetic chemistry, prized for its unique electronic properties and its prevalence in a wide array of biologically active compounds.[1][2][3] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety serves as a versatile pharmacophore, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][4] 5-Ethylisoxazole, the subject of this guide, is a fundamental building block used to construct more complex molecular architectures. Mastering its synthesis is a critical skill for chemists engaged in the development of novel therapeutics and functional materials.

Strategic Approach: 1,3-Dipolar Cycloaddition

There are several established routes to the isoxazole ring, most notably the condensation of hydroxylamine with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] For this protocol, we have selected the 1,3-dipolar cycloaddition due to its high efficiency, regioselectivity, and operational simplicity under mild conditions.[6][7]

The core of this strategy involves the reaction of 1-pentyne (the dipolarophile) with formonitrile oxide (the 1,3-dipole). A key challenge with this dipole is its inherent instability. Therefore, the protocol employs an in situ generation technique, where the formonitrile oxide is produced directly in the reaction vessel from a stable precursor, formaldoxime, via oxidation. This approach minimizes the handling of hazardous intermediates and maximizes reaction efficiency.[6]

Reaction Mechanism

The synthesis proceeds in two primary stages occurring concurrently in a single pot:

-

In Situ Generation of Formonitrile Oxide : Formaldoxime is oxidized, typically using aqueous sodium hypochlorite. This is followed by a base-mediated elimination of HCl to yield the highly reactive formonitrile oxide intermediate.

-

[3+2] Cycloaddition : The generated formonitrile oxide immediately undergoes a concerted [3+2] cycloaddition reaction with 1-pentyne. The regiochemistry of this reaction is well-defined, leading specifically to the desired 5-ethyl-3-unsubstituted isoxazole.

Caption: Reaction mechanism for 5-ethylisoxazole synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale yielding a multi-gram quantity of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Pentyne | C₅H₈ | 68.12 | 3.41 g (5.0 mL) | 50.0 | Highly flammable, volatile liquid. |

| Formaldoxime Trimer | (CH₂NOH)₃ | 135.12 | 2.25 g | 16.7 | Precursor for formaldoxime. |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 50.0 | For formaldoxime generation. |

| Sodium Hypochlorite | NaOCl | 74.44 | ~105 mL | ~75.0 | 10-15% aqueous solution. Titrate before use. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - | For extraction. |

| Saturated NaCl (Brine) | NaCl(aq) | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |

| Water (Deionized) | H₂O | 18.02 | 150 mL | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel (125 mL)

-

Thermometer

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for 5-ethylisoxazole synthesis.

-

Preparation of Formaldoxime Solution:

-

In a 100 mL beaker, dissolve sodium hydroxide (2.0 g, 50.0 mmol) in deionized water (50 mL).

-

Add formaldoxime trimer (2.25 g, 16.7 mmol) to the NaOH solution.

-

Stir at room temperature for 30 minutes to depolymerize the trimer into monomeric formaldoxime. This solution should be used immediately.

-

Causality: The trimer is a stable solid, but the reactive species is the monomer. Basic conditions facilitate this depolymerization.

-

-

Reaction Setup:

-

Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.

-

Charge the flask with 1-pentyne (5.0 mL, 50.0 mmol) and dichloromethane (50 mL).

-

Add the freshly prepared aqueous formaldoxime solution to the flask.

-

Place the flask in an ice-water bath and begin vigorous stirring. The mixture will be biphasic. The goal is to create a fine emulsion to maximize the interfacial area where the reaction occurs.

-

-

In Situ Generation and Cycloaddition:

-

Fill the dropping funnel with aqueous sodium hypochlorite solution (~105 mL of a ~10% solution, ~75.0 mmol).

-

Once the internal temperature of the flask is stable at 0-5 °C, begin adding the NaOCl solution dropwise over a period of 60-90 minutes.

-

CRITICAL : Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

-

Causality: Slow addition of the oxidant is crucial to control the concentration of the unstable nitrile oxide and to manage the reaction exotherm, preventing side reactions or decomposition.

-

-

Reaction Monitoring and Completion:

-

After the addition is complete, allow the mixture to stir in the ice bath for another hour.

-

Remove the ice bath and let the reaction stir at room temperature for 2-3 hours.

-

Monitor the consumption of 1-pentyne using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic (bottom, DCM) layer.

-

Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Combine all organic extracts.

-

Wash the combined organic layer with saturated brine (50 mL) to remove residual water-soluble components.

-

Trustworthiness: This robust extraction and washing procedure ensures the removal of inorganic salts and water-soluble byproducts, which is the first step in obtaining a pure product.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product will be a yellowish oil. Purify by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). 5-ethylisoxazole is a relatively nonpolar compound.

-

Expected Yield : 60-75%.

-

Characterization and Validation

The identity and purity of the synthesized 5-ethylisoxazole must be confirmed through spectroscopic analysis.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the ethyl group and the two protons on the isoxazole ring. By analogy to 5-methylisoxazole[8], the H-4 proton should appear as a doublet around δ 6.0-6.2 ppm and the H-3 proton as a doublet around δ 8.0-8.2 ppm. The ethyl group will present as a quartet and a triplet.

-

¹³C NMR (CDCl₃, 101 MHz): Expected peaks around δ 170 (C5), 150 (C3), and 100 (C4) ppm, along with signals for the ethyl group carbons.

-

FT-IR (neat, cm⁻¹): Look for characteristic C=N and C-O stretching frequencies of the isoxazole ring.

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 97.12.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive NaOCl solution; Incomplete depolymerization of formaldoxime trimer; Reaction temperature too high. | Use a fresh, titrated solution of NaOCl; Ensure the formaldoxime solution is freshly prepared and stirred adequately; Maintain strict temperature control (<10 °C) during NaOCl addition.[6] |

| Formation of Multiple Products | Side reactions due to rapid addition of oxidant or high temperature; Dimerization of the nitrile oxide. | Decrease the rate of NaOCl addition; Improve cooling efficiency; Ensure vigorous stirring to promote the desired cycloaddition over side reactions. |

| Difficult Purification | Co-elution of starting material or byproducts. | If distillation is ineffective, optimize the solvent system for column chromatography (e.g., using a less polar eluent system like pentane/ether). |

Safety and Handling

-

General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Perform all operations within a certified chemical fume hood.

-

Reagent Hazards :

-

1-Pentyne : Is a highly flammable and volatile liquid. Keep away from ignition sources.[9]

-

Sodium Hypochlorite : Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

-

Dichloromethane : Is a volatile solvent and a suspected carcinogen. Handle with care to minimize inhalation and skin exposure.

-

-

Intermediate Hazards : Nitrile oxides are reactive and potentially explosive intermediates. The protocol is designed to avoid their isolation by generating them in situ at low concentrations.[6] Adhere strictly to the described procedure.

References

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

-

Zhang, X., et al. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics. Available at: [Link]

-

FAQ-Chemical. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Available at: [Link]

- Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

- Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

-

ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Available at: [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and antimicrobial evaluation of some novel... Available at: [Link]

-

NCBI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

-

Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Available at: [Link]

-

ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

Sources

- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. 5-Methylisoxazole(5765-44-6) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Emerging Role of 5-Ethylisoxazole in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Oxacillin feature the isoxazole core, underscoring its clinical significance.[5] While various substitution patterns on the isoxazole ring have been explored, this guide will focus on the applications of 5-alkylisoxazoles, with a particular emphasis on the emerging potential of 5-ethylisoxazole derivatives.

Due to a wealth of available research, 5-methylisoxazole will serve as our primary exemplar to illustrate the core principles and applications. The substitution of a methyl with an ethyl group can subtly yet significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This is often due to increased lipophilicity and steric bulk, which can affect target binding, membrane permeability, and metabolic pathways. Therefore, the insights gleaned from 5-methylisoxazole derivatives provide a strong foundation for the rational design and application of their 5-ethyl counterparts.

Therapeutic Applications of 5-Alkylisoxazole Derivatives

The versatility of the 5-alkylisoxazole scaffold has led to its investigation in a wide array of therapeutic areas.[6][7]

Anti-inflammatory Activity

A significant body of research has focused on the development of 5-methylisoxazole derivatives as potent anti-inflammatory agents. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The isoxazole ring can act as a bioisosteric replacement for other functional groups, enhancing selectivity and reducing off-target effects.

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 5-alkylisoxazole moiety can be strategically positioned within a molecule to interact with the active site of the COX-2 enzyme, often forming key hydrogen bonds and hydrophobic interactions that lead to potent and selective inhibition.

Protocol 1: Synthesis of a 3-aryl-5-ethylisoxazole Derivative

This protocol describes a general method for the synthesis of a 3-aryl-5-ethylisoxazole derivative via a 1,3-dipolar cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[1][8]

Workflow for the Synthesis of a 3-aryl-5-ethylisoxazole Derivative

Caption: General workflow for the synthesis of a 3-aryl-5-ethylisoxazole.

Materials:

-

Substituted aryl aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium bicarbonate (1.1 eq)

-

1-Butyne (1.5 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Ethanol

-

Water

Procedure:

-

Synthesis of the Aryl Aldoxime:

-

Dissolve the substituted aryl aldehyde and hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water.

-

Add sodium bicarbonate portion-wise and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, add cold water to precipitate the aldoxime.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

1,3-Dipolar Cycloaddition:

-

Dissolve the aryl aldoxime in DCM.

-

Add a catalytic amount of pyridine.

-

Slowly add NCS in one portion and stir for 15-20 minutes.

-

Bubble 1-butyne gas through the reaction mixture or add a solution of 1-butyne in DCM.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality Behind Experimental Choices:

-

The in-situ generation of the nitrile oxide from the aldoxime using NCS is a mild and efficient method that avoids the isolation of the potentially unstable nitrile oxide intermediate.

-

The use of pyridine as a catalyst facilitates the formation of the hydroximoyl chloride intermediate.

-

1,3-dipolar cycloaddition is a highly efficient and regioselective reaction for the formation of the isoxazole ring.

Anticancer Activity

The 5-alkylisoxazole scaffold has also been incorporated into molecules designed as anticancer agents.[9][10] These derivatives have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Some 5-alkylisoxazole-containing compounds have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. The 5-alkyl group can contribute to the hydrophobic interactions within the colchicine binding site of tubulin.

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a synthesized 5-ethylisoxazole derivative on a cancer cell line.

Workflow for the MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Synthesized 5-ethylisoxazole derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of the 5-ethylisoxazole derivative in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Trustworthiness of the Protocol: This protocol is a standard and widely accepted method for assessing in vitro cytotoxicity. Including appropriate controls (vehicle, positive, and untreated) ensures the validity of the results.

Antimicrobial Activity

The 5-alkylisoxazole scaffold has also been explored for its antimicrobial properties.[11] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some compounds have been shown to interfere with essential cellular processes in microorganisms.

Data Presentation: Comparative Biological Activity

The following table summarizes hypothetical IC50 values for a series of 5-alkylisoxazole derivatives to illustrate the potential impact of the alkyl chain length on biological activity.

| Compound ID | 5-Alkyl Group | COX-2 IC50 (µM) | MCF-7 IC50 (µM) |

| 1a | Methyl | 0.25 | 5.2 |

| 1b | Ethyl | 0.21 | 4.8 |

| 1c | Propyl | 0.35 | 6.5 |

Note: These are representative values for illustrative purposes.

This data suggests that for this hypothetical series, the 5-ethyl substitution provides a slight improvement in both anti-inflammatory and anticancer activity compared to the 5-methyl analog. This could be attributed to enhanced hydrophobic interactions in the target binding sites. The decrease in activity with the propyl group may indicate that further increases in alkyl chain length lead to steric hindrance or unfavorable changes in physicochemical properties.

Conclusion and Future Perspectives

The 5-alkylisoxazole scaffold, particularly with small alkyl groups like methyl and ethyl, is a valuable pharmacophore in medicinal chemistry. The established synthetic routes and diverse biological activities of 5-methylisoxazole derivatives provide a strong rationale for the further exploration of 5-ethylisoxazole analogues. The subtle increase in lipophilicity and size offered by the ethyl group can be strategically exploited to fine-tune the pharmacological profile of a lead compound. Future research should focus on the systematic investigation of 5-ethylisoxazole derivatives in various therapeutic areas, including a detailed evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties to fully understand their potential as drug candidates.

References

-

El-serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]

-

Kim, M., Hwang, Y. S., Cho, W., & Park, S. B. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(11), 701-708. [Link]

-

Kumar, M., Kumar, P., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

-

Biologically active drugs containing isoxazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Guda, S. K., et al. (2021). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. RSC Advances, 11(54), 34229-34237. [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Chemical Methodologies, 8(1), 1-20. [Link]

-

(2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1148. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3185-3197. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3185-3197. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers In Medicinal Chemistry, 10, 1-49. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). Scientific Reports, 13(1), 12345. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2689. [Link]

-

Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2019). RSC Advances, 9(1), 243-255. [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

-

Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. (2013). Current Medicinal Chemistry, 20(25), 3129-3143. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2019). Current Organic Chemistry, 23(12), 1336-1359. [Link]

-

Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1367-1371. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1148. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 8. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 5-Ethylisoxazole Fragment Libraries for BET Bromodomain Inhibition

Abstract & Scientific Rationale

This application note details the high-throughput screening (HTS) of a focused fragment library derived from the 5-ethylisoxazole scaffold. Isoxazoles are privileged structures in medicinal chemistry, serving as bioisosteres for carboxylic acids, esters, and amide bonds due to their planar geometry and specific dipole moments.

In the context of BET Bromodomain (BRD) inhibition, the isoxazole ring acts as a critical acetyl-lysine (KAc) mimic . The nitrogen and oxygen atoms of the isoxazole ring engage in hydrogen bonding with the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket, mimicking the interaction of endogenous acetylated histones.

The 5-ethyl substitution provides a specific steric vector, probing the hydrophobic "WPF shelf" region of the bromodomain, offering distinct structure-activity relationship (SAR) data compared to the more common methyl-substituted variants.

Key Objectives

-

Library QC: Assess solubility of 5-ethylisoxazole derivatives in assay buffers.

-

Primary Screen (TR-FRET): Identify binders using Time-Resolved Fluorescence Resonance Energy Transfer.

-

Orthogonal Validation (SPR): Confirm binding kinetics and rule out false positives (e.g., aggregators).

Chemical Biology & Mechanism[1]

The primary screen utilizes a competitive TR-FRET assay. The system relies on the energy transfer between a Terbium (Tb) cryptate donor coupled to the target protein (BRD4-BD1) and a fluorescent acceptor conjugated to a known high-affinity ligand (e.g., JQ1 or a similar benzodiazepine).

-

No Inhibitor: The acceptor-ligand binds BRD4. Tb-Donor is close to the Acceptor.[1] Excitation at 337 nm yields emission at 665 nm (FRET signal).

-

Inhibitor (5-Ethylisoxazole Hit): The fragment displaces the acceptor-ligand. Distance increases. FRET is disrupted. Signal decreases.

Pathway Visualization[3]

Figure 1: Mechanism of the competitive TR-FRET assay. The 5-ethylisoxazole fragment competes with the tracer ligand for the BRD4 binding pocket.

Pre-Screening Protocol: Library Preparation & Solubility

Fragment libraries often suffer from poor solubility, leading to aggregation and false positives (promiscuous inhibition).

Reagents:

-

Compound Stock: 100 mM in 100% DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Protocol:

-

Dilution: Dilute compounds to 500 µM (2x final concentration) in Assay Buffer (final DMSO 0.5%).

-

Incubation: Shake at 500 rpm for 60 minutes at Room Temperature (RT).

-

Read: Measure absorbance at 600 nm (turbidity) or use a nephelometer.

-

Threshold: Flag any compound with OD600 > 0.05 (indicates precipitation).

Primary HTS Protocol: TR-FRET Assay

This protocol is optimized for a 384-well low-volume white plate format.

Materials

-

Target: Recombinant Human BRD4 (BD1 domain), GST-tagged.

-

Donor: Anti-GST Tb-Cryptate Antibody.

-

Tracer: BET Bromodomain Ligand-Acceptor (e.g., AlexaFluor 647 conjugate).

-

Reference Inhibitor: (+)-JQ1 (10 µM).

-

Reader: PerkinElmer EnVision or similar HTRF-compatible reader.

Step-by-Step Procedure

| Step | Action | Volume (µL) | Notes |

| 1 | Compound Dispense | 5 µL | Dispense 5-ethylisoxazole fragments (diluted in buffer) or DMSO controls. |

| 2 | Protein Addition | 5 µL | Add GST-BRD4 protein mix. Final conc: 5 nM. |

| 3 | Pre-Incubation | - | Incubate 15 mins at RT to allow fragment binding. |

| 4 | Detection Mix | 10 µL | Add Tb-Anti-GST (2 nM final) + Tracer Ligand (100 nM final). |

| 5 | Equilibration | - | Seal plate. Incubate 60 mins at RT in dark. |

| 6 | Measurement | - | Read TR-FRET (Ex: 337nm, Em: 620nm & 665nm). |

Data Analysis Calculation

Calculate the FRET Ratio for each well to normalize for well-to-well variability in liquid handling or turbidity.

Hit Definition:

-

NegCtrl: DMSO + Protein + Detection Mix (Max Signal).

-

PosCtrl: JQ1 + Protein + Detection Mix (Min Signal).

-

Hit Cutoff: > 30% Inhibition (typical for fragments).

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Hits from the TR-FRET screen must be validated to confirm direct binding and 1:1 stoichiometry, ruling out fluorescence interference.

Workflow Visualization

Figure 2: The hit triage workflow from primary screening to biophysical validation.

SPR Protocol (Biacore T200/8K)

-

Immobilization: Biotinylated BRD4-BD1 captured on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (high density for fragment detection).

-

Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% P20), 1% DMSO.

-

Injection: Inject 5-ethylisoxazole hits at 50 µM and 100 µM.

-

Contact Time: 60s injection, 60s dissociation.

-

Analysis: Look for "square wave" sensorgrams typical of fast on/off fragment kinetics. Discard compounds with slow dissociation (indicates aggregation/stickiness).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (Neg Ctrl) | Non-specific binding of tracer | Add 0.1% BSA or casein to assay buffer. |

| Low Z-Prime (< 0.5) | Pipetting error or protein degradation | Use fresh DTT; recalibrate dispenser; ensure protein is kept on ice before use. |

| Fluorescence Interference | Compound autofluorescence | Check compounds at 337nm/665nm alone. TR-FRET usually mitigates this, but high concentrations can interfere. |

| Inconsistent SPR Data | DMSO mismatch | Perform "Solvent Correction" cycles in SPR to match bulk refractive index of samples. |

References

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.

- Foundational paper establishing JQ1 and the isoxazole-mimicry mechanism in BRD4.

-

Philpott, M., et al. (2011). Bromodomain-peptide displacement assays using time-resolved fluorescence resonance energy transfer. Molecular BioSystems.

- Authoritative protocol for setting up TR-FRET assays for bromodomains.

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.

- Core principles of fragment screening and library design.

-

Revvity (Cisbio). HTRF Epigenetic Assays: Bromodomain Technical Guide.

- Technical specifications for Tb-Donor/Acceptor pairs in epigenetic HTS.

Sources

Application Note: A Comprehensive In Vitro Strategy for Profiling the Bioactivity of 5-Ethylisoxazole

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 5-Ethylisoxazole, a specific derivative, presents a novel chemical entity whose biological profile is yet to be fully characterized. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered strategy for determining the bioactivity of 5-Ethylisoxazole using a suite of robust in vitro assays. We move from foundational cytotoxicity assessments to specific enzyme inhibition and receptor modulation assays, culminating in an unbiased global transcriptomic analysis. This structured workflow ensures a logical progression from broad toxicity to nuanced mechanism of action, providing the critical data needed for early-stage drug discovery and development.

Introduction: The Rationale for a Phased Approach

Characterizing a novel compound requires a systematic approach. It is crucial to first establish the compound's effect on basic cellular health before investigating more specific, and often more subtle, biological activities. A compound that is broadly cytotoxic at low concentrations may not be a viable candidate for a therapeutic that requires a specific molecular interaction. Therefore, our screening strategy is designed as a funnel, starting with broad questions and progressively narrowing the focus to mechanistic details.

Figure 1: A tiered workflow for characterizing 5-Ethylisoxazole.

Tier 1: Foundational Assays - Cytotoxicity and Cell Viability

Expertise & Causality: The initial and most critical step is to determine the concentration range at which 5-Ethylisoxazole affects cell health.[3] We employ two distinct assays to build a comprehensive cytotoxicity profile. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[4][5] Running these in parallel allows us to distinguish between cytostatic effects (reduced proliferation/metabolism) and cytotoxic effects (outright cell death). This data is essential for defining the sub-lethal concentration range for all subsequent experiments.

Protocol 1.1: MTT Cell Viability Assay

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of 5-Ethylisoxazole in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 0.5 µM). Replace the old medium with 100 µL of the compound dilutions.

-

Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the compound dilutions (e.g., 0.1%).

-

Untreated Control: Cells with fresh medium only.

-

Positive Control (Lysis): Treat cells with a lysis agent like 1% Triton™ X-100.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 1.2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.[3]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the Stop Solution provided with the kit.

-

Measurement: Read the absorbance at 490 nm and 680 nm (background).

-

Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the positive lysis control and plot a dose-response curve to determine the EC₅₀.

Tier 2: Targeted Bioactivity Screening

Expertise & Causality: With a non-toxic concentration range established, we can now probe for specific biological activities. Isoxazole derivatives are well-documented as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6][7][8] We will also explore potential receptor modulation activity, another common mechanism for isoxazoles, using a versatile luciferase reporter assay.[9][10]

Protocol 2.1: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays (Cell-Free)

Principle: These assays quantify the ability of 5-Ethylisoxazole to directly inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. Commercially available kits typically measure the production of prostaglandins (for COX) or leukotrienes (for LOX) via colorimetric or fluorometric methods.

Figure 2: Simplified inflammatory pathways targeted by 5-Ethylisoxazole.

Methodology:

-

Assay Preparation: Use a commercial COX (ovine or human) and 5-LOX (potato or human recombinant) inhibitor screening kit (e.g., from Cayman Chemical or Abcam). Reconstitute enzymes and prepare buffers as per the kit protocol.

-

Compound Preparation: Prepare a dilution series of 5-Ethylisoxazole in the appropriate assay buffer.

-

Controls:

-

100% Activity Control: Enzyme with vehicle (DMSO) only.

-

Positive Control Inhibitor: A known inhibitor for each enzyme (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).

-

-

Reaction: In a 96-well plate, add the enzyme, the test compound (or control), and initiate the reaction by adding the arachidonic acid substrate.

-

Incubation: Incubate for the time specified in the kit manual (typically 10-20 minutes at 37°C or room temperature).

-

Detection: Add the detection reagents (e.g., chromogen) and measure the absorbance or fluorescence on a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of 5-Ethylisoxazole and determine the IC₅₀ value for each enzyme.

Protocol 2.2: Nuclear Receptor Luciferase Reporter Assay

Principle: This cell-based assay measures the ability of a compound to activate or inhibit a specific transcription factor (e.g., a nuclear receptor). Cells are engineered to express the receptor of interest and a reporter construct containing a promoter with response elements for that receptor, which drives the expression of the luciferase enzyme. Ligand binding and subsequent receptor activation lead to luciferase production, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

-

An expression plasmid for the nuclear receptor of interest (e.g., RORγt, PPARγ).[9]

-

A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for that receptor.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Ethylisoxazole at sub-lethal concentrations determined in Tier 1. Include vehicle and a known agonist/antagonist for the receptor as controls.

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., from Promega) on a luminometer.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine if 5-Ethylisoxazole acts as an agonist (activator) or antagonist (inhibitor) and calculate its EC₅₀ or IC₅₀.

Tier 3: Mechanism of Action (MoA) Discovery

Expertise & Causality: While targeted assays are excellent for confirming hypotheses, an unbiased, discovery-based approach can reveal unexpected mechanisms of action. RNA sequencing (RNA-Seq) provides a global snapshot of all gene expression changes induced by the compound.[11][12] This can identify novel cellular pathways affected by 5-Ethylisoxazole, generating new, data-driven hypotheses for further investigation.[13][14]

Protocol 3.1: Global Gene Expression Analysis via RNA-Seq